2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the amidation of the triazole ring with a pentylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 2-(4-ethylphenyl)-5-(carboxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-amine.
Substitution: Formation of nitrated or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide
- 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-butyl-2H-1,2,3-triazole-4-carboxamide
- 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern on the triazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H24N4O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-3-5-6-11-18-17(23)16-15(12-22)19-21(20-16)14-9-7-13(4-2)8-10-14/h7-10,22H,3-6,11-12H2,1-2H3,(H,18,23) |
InChI Key |
OULCKRJZZQAWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
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